molecular formula C10H7FN4S B13257023 6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine CAS No. 1432679-30-5

6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

Cat. No.: B13257023
CAS No.: 1432679-30-5
M. Wt: 234.26 g/mol
InChI Key: ZHRSHUYSNWLUJS-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles This compound is characterized by the presence of a fluorophenyl group attached to the imidazo[2,1-b][1,3,4]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell proliferation . The fluorophenyl group enhances its binding affinity to the target proteins, contributing to its potency.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
  • 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
  • 6-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

Uniqueness

Compared to its analogs, 6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more effective candidate for drug development .

Properties

CAS No.

1432679-30-5

Molecular Formula

C10H7FN4S

Molecular Weight

234.26 g/mol

IUPAC Name

6-(2-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

InChI

InChI=1S/C10H7FN4S/c11-7-4-2-1-3-6(7)8-9(12)15-10(14-8)16-5-13-15/h1-5H,12H2

InChI Key

ZHRSHUYSNWLUJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C(=N2)SC=N3)N)F

Origin of Product

United States

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